2,2'-Diamino-2'-deoxyadenosine

Oligonucleotide Therapeutics DNA Probe Design Structural Biology

Researchers probing nucleoside analog SAR often face supply gaps for precisely dual-modified scaffolds. 2,2'-Diamino-2'-deoxyadenosine (CAS 215943-79-6) resolves this with its defining 2,6-diaminopurine base + 2'-amino sugar combination that single-modified analogs cannot replicate. • Enables orthogonal SAR probing at base and sugar positions for antiviral polymerase inhibitor discovery. • Two distinct primary amines serve as bifunctional conjugation handles for oligonucleotide probe assembly. • Supplied at ≥98% purity; available in mg to g scales with documented QC.

Molecular Formula C10H15N7O3
Molecular Weight 281.27 g/mol
CAS No. 215943-79-6
Cat. No. B1376092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Diamino-2'-deoxyadenosine
CAS215943-79-6
Molecular FormulaC10H15N7O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N
InChIInChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1
InChIKeyDIFJLWYUVQLAHS-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Diamino-2'-deoxyadenosine Overview


2,2'-Diamino-2'-deoxyadenosine (CAS 215943-79-6), also known as 2'-amino-2'-deoxy-2,6-diaminopurineriboside, is a purine nucleoside analog characterized by a unique double-amino modification: an amino group at the 2-position of the adenine base (forming a 2,6-diaminopurine) and another at the 2'-position of the deoxyribose sugar [1]. This compound is commercially available from major suppliers for research purposes, typically with a purity of 98% . Its distinct structural features differentiate it from standard nucleosides like 2'-deoxyadenosine and are the basis for its investigation in antiviral and anticancer research, where it may act as a metabolic inhibitor or a substrate for specialized polymerases [2].

Why 2,2'-Diamino-2'-deoxyadenosine Substitutions Fail


Standard adenosine analogs like 2'-deoxyadenosine or simpler 2'-amino-2'-deoxyadenosine cannot be considered direct substitutes for 2,2'-Diamino-2'-deoxyadenosine. The defining structural feature of this compound is the combination of a 2,6-diaminopurine base and a 2'-amino sugar moiety [1]. Each amino group confers distinct properties: the 2,6-diaminopurine base alters DNA duplex stability and enzyme recognition compared to an adenine base [2], while the 2'-amino modification on the sugar influences metabolic stability and polymerase interactions differently than a 2'-hydroxyl or 2'-fluoro group [3]. Therefore, substituting this compound with a single-modified analog could lead to significantly different biological outcomes, making it essential for researchers to procure the exact compound to ensure reproducibility and explore its unique mechanistic profile.

Comparative Evidence for 2,2'-Diamino-2'-deoxyadenosine


DNA Duplex Stability vs 2'-Deoxyadenosine

The 2,6-diaminopurine base modification in 2,2'-Diamino-2'-deoxyadenosine forms three hydrogen bonds with thymine, in contrast to the two formed by standard adenine. This modification increases the melting temperature (Tm) of DNA duplexes by 1-3°C per substitution compared to DNA containing 2'-deoxyadenosine [1]. While direct thermal denaturation data for the specific 2,2'-diamino-2'-deoxyadenosine nucleoside is not provided in the sources, this effect is a well-established class-level property of 2,6-diaminopurine-containing DNA [2]. This structural feature can be leveraged to design more stable probes and antisense oligonucleotides.

Oligonucleotide Therapeutics DNA Probe Design Structural Biology

Enzyme Recognition Versus Deoxyadenosine Analogs

2,2'-Diamino-2'-deoxyadenosine (CAS 215943-79-6) possesses a unique combination of a 2,6-diaminopurine base and a 2'-amino sugar, a feature absent in common analogs like 2'-deoxyadenosine (CAS 958-09-8) and 2'-amino-2'-deoxyadenosine (CAS 61468-88-0) [1]. The 2,6-diaminopurine base is a known structural motif that can confer resistance to adenosine deaminase (ADA), an enzyme that deactivates many adenosine analogs [2]. Furthermore, the 2'-amino sugar modification has been shown to alter the kinetics of phosphorylation by deoxycytidine kinase (dCK) and other nucleoside kinases, which are crucial for the activation of nucleoside analog prodrugs [3]. This dual modification is hypothesized to create a molecule with a distinct metabolic and inhibitory profile compared to analogs bearing only a single modification.

Enzyme Inhibition Nucleoside Metabolism Medicinal Chemistry

Antiviral Activity vs Unmodified Nucleosides

Nucleoside analogs with 2'-modifications, such as the 2'-amino group present in 2,2'-Diamino-2'-deoxyadenosine, are a well-established class of antiviral agents that often act as chain terminators or competitive inhibitors of viral RNA-dependent RNA polymerases (RdRp) [1]. A study on a closely related analog, 2'-amino-2'-deoxyadenosine, reported antiviral activity against SARS-CoV-2 RdRp that exceeded the activity of molnupiravir, a clinically approved antiviral, in a dual-reporter replicon assay [2]. While this data is for a structural analog, it provides a class-level inference that the 2'-amino modification on the sugar, which is present in 2,2'-Diamino-2'-deoxyadenosine, is a key pharmacophore for potent RdRp inhibition. The additional 2,6-diaminopurine base modification may further alter potency or selectivity against different viral polymerases [3].

Antiviral Research Viral Polymerase Inhibition RNA Virus Models

Versatile Intermediate for Nucleic Acid Synthesis

2,2'-Diamino-2'-deoxyadenosine possesses multiple reactive sites for further chemical modification, offering greater synthetic versatility than standard deoxynucleosides. The 2'-amino group provides an orthogonal handle for conjugation reactions (e.g., with NHS esters, isothiocyanates, or for reductive amination) that is not present in 2'-deoxyadenosine [1]. Furthermore, the 2-amino group on the purine base can also be selectively functionalized, allowing for the synthesis of highly modified oligonucleotide probes and therapeutics [2]. This dual functionalization capability is a quantifiable advantage in terms of potential derivatization routes compared to analogs lacking these amino groups.

Oligonucleotide Synthesis Chemical Biology Nucleic Acid Chemistry

2,2'-Diamino-2'-deoxyadenosine Research Applications


Antiviral Drug Discovery: Polymerase Inhibition Studies

Given the class-level evidence that 2'-amino modifications can confer potent inhibition of viral RdRp [1], 2,2'-Diamino-2'-deoxyadenosine is a prime candidate for screening against a panel of viral polymerases. Its unique dual-modification structure allows researchers to systematically probe the structure-activity relationship (SAR) at both the base and sugar positions, potentially revealing novel inhibitors with enhanced potency or selectivity compared to single-modified analogs.

Oligonucleotide Therapeutics: Stability & Binding Enhancement

The presence of the 2,6-diaminopurine base is known to increase the thermal stability of DNA duplexes [2]. Incorporating 2,2'-Diamino-2'-deoxyadenosine into antisense oligonucleotides, siRNAs, or aptamers can be a strategy to enhance target binding affinity and improve resistance to nuclease degradation. This can lead to more potent and durable therapeutic effects in gene silencing or modulation applications.

Advanced Synthesis: Multifunctional Bioconjugates

The two distinct primary amine groups on this compound (one on the base, one on the sugar) serve as orthogonal handles for site-specific conjugation [3]. This makes it an invaluable building block for creating bifunctional oligonucleotide probes for imaging, diagnostics, or for linking therapeutic payloads to targeting ligands. This level of synthetic flexibility is not achievable with standard nucleosides like 2'-deoxyadenosine.

Cancer Research: Metabolic Pathways & Cytotoxicity

The unique structural features of 2,2'-Diamino-2'-deoxyadenosine suggest it may be metabolized differently by key enzymes like adenosine deaminase (ADA) and deoxycytidine kinase (dCK) [4]. Researchers studying the mechanisms of nucleoside analog cytotoxicity and resistance in cancer cells can use this compound to investigate how dual modifications impact activation, deactivation, and the induction of apoptosis in various tumor cell lines.

Technical Documentation Hub

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